molecular formula C8H10FNO2S B1456096 3-Fluoro-2-(methanesulfonylmethyl)aniline CAS No. 1339571-94-6

3-Fluoro-2-(methanesulfonylmethyl)aniline

Cat. No.: B1456096
CAS No.: 1339571-94-6
M. Wt: 203.24 g/mol
InChI Key: OKETVCKJAAJWHG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methanesulfonylmethyl)aniline ( 1339571-94-6) is a fluorinated aniline derivative of interest in chemical research and development. This compound, with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol, serves as a versatile building block, particularly in medicinal chemistry . The integration of both fluorine and methanesulfonylmethyl functional groups on the aniline ring makes it a valuable scaffold for creating more complex molecules. Fluorination is a established strategy in drug design, as it can profoundly influence the physicochemical properties of a molecule, such as its pKa, metabolic stability, and membrane permeability . Researchers utilize such compounds in the synthesis of novel molecules for biochemical screening and the development of potential inhibitors for various enzymatic targets . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, therapeutic, or diagnostic use. Product Details: - CAS Number: 1339571-94-6 - Molecular Formula: C8H10FNO2S - Molecular Weight: 203.23 g/mol - MDL Number: MFCD18332527 Safety and Handling: This chemical requires careful handling. For detailed safety information, including hazard statements and precautionary measures, please consult the Safety Data Sheet (SDS). This product is supplied and stored under cold-chain conditions to ensure stability .

Properties

IUPAC Name

3-fluoro-2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKETVCKJAAJWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 3-Fluoro-2-methylaniline

The compound 3-fluoro-2-methylaniline (CAS 443-86-7) is a common precursor in the synthesis of fluorinated anilines with alkyl or sulfonyl substituents. This compound can be prepared or procured and then further functionalized to introduce the methanesulfonylmethyl group.

  • Example preparation of 3-fluoro-2-methylaniline involves reaction with triphosgene in dichloromethane at 0°C in the presence of sodium bicarbonate, yielding 86% of product after workup.

Introduction of Methanesulfonylmethyl Group

The methanesulfonylmethyl substituent can be introduced by reaction of the methyl group of 3-fluoro-2-methylaniline with methanesulfonyl chloride or related sulfonylating agents under controlled conditions.

  • A typical approach involves sulfonyl chloride reaction in an organic solvent such as dichloroethane.
  • The reaction is often carried out at room temperature with stirring, followed by treatment with hydrogen chloride gas to ensure dissolution and completion.
  • The intermediate sulfonylated product is isolated by filtration and washing with petroleum ether.

Catalytic Hydrogenation and Final Product Formation

  • The sulfonylated intermediate is subjected to catalytic hydrogenation in ethanol with a palladium on carbon (Pd/C) catalyst under hydrogen pressure (4-6 kg/cm²) for 48 hours.
  • The presence of an alkali such as sodium hydroxide or triethylamine facilitates the reaction.
  • After completion, the reaction mixture is cooled, filtered, and solvent removed under reduced pressure to yield the crystalline this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
3-Fluoro-2-methylaniline synthesis Triphosgene, NaHCO3 Dichloromethane (DCM) 0°C 1 hour 86 Argon atmosphere, workup with hexane
Sulfonylation Methanesulfonyl chloride, HCl gas 1,2-Dichloroethane Room temperature Several hours Not specified Filtration and petroleum ether wash
Catalytic hydrogenation Pd/C catalyst, NaOH or triethylamine, H2 Ethanol 4-6 kg/cm² H2 pressure 48 hours Not specified Hydrogenation under pressure

Mechanistic and Practical Considerations

  • The sulfonylation step requires careful control of temperature and stoichiometry to avoid overreaction or side products.
  • Use of hydrogen chloride gas enhances solubility and reaction completion during sulfonylation.
  • Catalytic hydrogenation under pressure ensures reduction of intermediates to the desired amine without affecting the fluoro substituent.
  • Alkali presence during hydrogenation helps maintain the reaction environment and may neutralize acidic byproducts.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome/Intermediate
1 Formation of fluoroaniline 3-fluoro-2-methylaniline precursor, triphosgene, NaHCO3 0°C, DCM, 1 h 3-fluoro-2-methylaniline
2 Sulfonylation Methanesulfonyl chloride, HCl gas Room temp, dichloroethane Sulfonylated intermediate
3 Catalytic hydrogenation Pd/C, NaOH or triethylamine, H2 4-6 kg/cm² H2, ethanol, 48 h This compound

Research Findings and Industrial Relevance

  • The described synthetic routes are supported by patent literature and chemical supplier documentation, indicating their reliability and scalability.
  • The use of mild reaction conditions and common solvents like ethanol and dichloromethane facilitates adaptation to industrial processes.
  • Yields reported for intermediates are high (up to 86-100%), suggesting efficient conversion steps.
  • The presence of the fluoro group and sulfonylmethyl moiety imparts desirable chemical properties for further pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methanesulfonylmethyl group contribute to its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-Fluoro-2-(methanesulfonylmethyl)aniline

A positional isomer of the target compound, this analogue has fluorine at the 4-position instead of the 3-position. The electronic effects of the sulfonyl group (–SO₂CH₃) remain similar, but the altered fluorine position may influence regioselectivity in electrophilic substitution reactions. For example, the meta-directing sulfonyl group could shift reaction pathways compared to the para-fluorine isomer .

(b) 3-Fluoro-2-(trifluoromethyl)aniline

Replacing the methanesulfonylmethyl group with a trifluoromethyl (–CF₃) substituent (CAS 123973-22-8) introduces a stronger electron-withdrawing effect. This compound has a higher boiling point (199.2°C) and density (1.4 g/cm³) compared to sulfonylmethyl derivatives, likely due to increased molecular weight and polarizability .

(c) 3-Fluoro-4-methoxyaniline

Here, the methoxy group (–OCH₃) at the 4-position is electron-donating, counteracting the electron-withdrawing fluorine at the 3-position. This contrast highlights how substituent polarity impacts basicity: the pKa of the amine in this compound is higher than in sulfonyl-containing analogues, making it more reactive in acid-base reactions .

Functional Group Variations

(a) 3-Fluoro-2-(methanesulfinylmethyl)aniline

This alteration also lowers molecular symmetry, affecting crystallization behavior and solubility .

(b) 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The boronate ester group in this compound (CAS 1418130-40-1) enables participation in Suzuki-Miyaura cross-coupling reactions, a reactivity absent in sulfonylmethyl derivatives. This makes it valuable in constructing biaryl systems for drug discovery .

(c) 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline

This derivative (C₁₄H₁₁ClF₃NO) incorporates a trifluoromethoxy (–OCF₃) group, which combines steric bulk and strong electron withdrawal. Such features enhance metabolic stability in pesticidal applications compared to simpler sulfonyl derivatives .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Basicity (pKa) Applications
3-Fluoro-2-(methanesulfonylmethyl)aniline C₈H₁₀FNO₂S –F (3), –CH₂SO₂CH₃ (2) Not reported Not reported ~3.5–4.0* Pharmaceutical intermediates
3-Fluoro-2-(trifluoromethyl)aniline C₇H₅F₄N –F (3), –CF₃ (2) 199.2 1.4 ~2.8–3.2* Agrochemical synthesis
4-Fluoro-2-(methanesulfonylmethyl)aniline C₈H₁₀FNO₂S –F (4), –CH₂SO₂CH₃ (2) Not reported Not reported ~3.5–4.0* Lab reagent
3-Fluoro-4-methoxyaniline C₇H₈FNO –F (3), –OCH₃ (4) 81–84 (mp) 1.2 ~4.5–5.0* Dye intermediates

*Estimated based on substituent effects and comparison to aniline (pKa 4.6) .

Biological Activity

3-Fluoro-2-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C9H12FNO2S. This compound features a fluorine atom at the second position and a methanesulfonylmethyl group attached to the aniline ring, which influences its chemical properties and potential biological activities. The exploration of its biological activity is critical for understanding its pharmacological potential and applications in medicinal chemistry.

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity. The presence of the fluorine atom is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes. The methanesulfonylmethyl group may enhance solubility and stability, making it suitable for various applications.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly in relation to enzyme interactions and receptor binding. Compounds with similar structures have been investigated for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Interaction Studies

Understanding how this compound interacts with biological systems is essential. Key areas of focus include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features may allow it to bind effectively to various receptors, influencing signaling pathways.

Case Studies and Research Findings

Research on compounds structurally similar to this compound provides insight into its potential biological activities. For example:

  • Anticancer Activity : Compounds with methanesulfonyl groups have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar aniline derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
3-Fluoroaniline371-62-00.85Lacks the methanesulfonylmethyl group
4-Fluoro-3-(methanesulfonyl)aniline914636-44-50.80Different substitution pattern on the aromatic ring
3-Chloro-4-(methanesulfonyl)aniline252561-34-50.75Contains a chlorine atom instead of fluorine
2-Fluoro-4-(methanesulfonyl)anilineNot available0.70Fluorine positioned at a different location

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

  • Binding Affinity : The fluorine atom may enhance binding affinity to target proteins or receptors.
  • Modulation of Biological Pathways : The compound may influence various signaling pathways, potentially leading to therapeutic effects.

Q & A

Q. Q1. What are the common synthetic routes for 3-Fluoro-2-(methanesulfonylmethyl)aniline, and how do reaction conditions influence yield?

A1. Synthesis typically involves introducing the methanesulfonylmethyl group to a fluorinated aniline precursor. A plausible route includes:

  • Step 1 : Sulfonylation of 3-fluoro-2-methylaniline using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Step 2 : Reduction or functionalization to stabilize the sulfonylmethyl group.
    Reaction conditions (temperature, solvent polarity, and catalyst selection) critically affect yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures (>80°C) may degrade sensitive intermediates .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

A2. Key techniques include:

  • NMR : 1^1H and 19^{19}F NMR confirm fluorine substitution patterns and sulfonylmethyl integration.
  • IR Spectroscopy : Peaks near 1300–1350 cm1^{-1} (S=O stretching) and 1150 cm1^{-1} (C-F) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-validation with elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. Q3. How does the electronic influence of the methanesulfonylmethyl group modulate the compound’s reactivity in cross-coupling reactions?

A3. The methanesulfonylmethyl group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic substitution to specific positions (e.g., para to fluorine). This enhances reactivity in Suzuki-Miyaura couplings by stabilizing transient palladium intermediates. Comparative studies with trifluoromethyl analogs show slower reaction kinetics due to steric hindrance from the sulfonyl group .

Q. Q4. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

A4. Stability studies reveal:

ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Hydrolysis of sulfonylmethyl to sulfonic acidUse buffered solutions (pH 5–7) during storage
Basic (pH > 10)Nucleophilic displacement of fluorineAvoid strong bases (e.g., NaOH) in reaction media
Contradictions arise from solvent choice (e.g., aqueous vs. anhydrous conditions). Controlled experiments with HPLC monitoring are recommended .

Q. Q5. How does the compound’s fluorinated structure influence its biological interactions, particularly enzyme inhibition?

A5. The fluorine atom enhances binding affinity via hydrogen bonding with enzyme active sites (e.g., kinases or cytochrome P450 isoforms). Methanesulfonylmethyl improves metabolic stability by resisting oxidative demethylation. In vitro assays show IC50_{50} values 10–100x lower than non-fluorinated analogs, validated by molecular docking simulations .

Methodological Considerations

Q. Q6. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

A6. A factorial design approach is recommended:

  • Variables : Substituent position (ortho/meta), electron-withdrawing/donating groups.
  • Outputs : Yield, purity, bioactivity.
    For example, replacing methanesulfonylmethyl with trifluoromethyl reduces steric bulk but increases lipophilicity, altering pharmacokinetic profiles. Parallel synthesis using automated liquid handlers improves throughput .

Q. Q7. How should researchers address discrepancies in reported toxicity profiles?

A7. Toxicity data conflicts often stem from impurity profiles (e.g., residual solvents or unreacted intermediates). Mitigation steps:

  • Purification : Column chromatography or recrystallization to ≥98% purity.
  • In vitro assays : Use primary hepatocytes (vs. immortalized cell lines) for accurate metabolic toxicity assessment.
    Refer to SDS guidelines for safe handling (e.g., PPE: nitrile gloves, fume hoods) .

Data-Driven Insights

Q. Comparative Analysis of Fluorinated Aniline Derivatives

CompoundSubstituentsKey PropertyApplication
This compound-F, -SO2_2CH3_3High metabolic stabilityEnzyme inhibition
3-Fluoro-2-(trifluoromethyl)aniline-F, -CF3_3Enhanced lipophilicityAgrochemicals
2-Fluoro-3-methylaniline-F, -CH3_3Low steric hindrancePolymer precursors
Data synthesized from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-2-(methanesulfonylmethyl)aniline
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3-Fluoro-2-(methanesulfonylmethyl)aniline

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